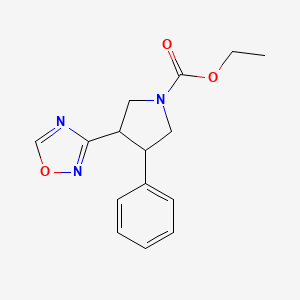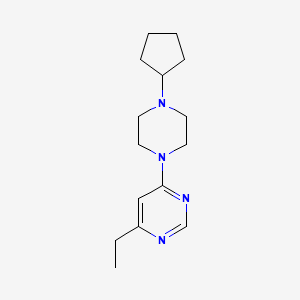
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine (CCTP) is a cyclic amine and an analog of the neurotransmitter dopamine. It has been studied in various scientific research applications, including its use as a potential treatment for neurological disorders, due to its ability to interact with dopaminergic and serotonergic receptors and its ability to modulate neurotransmitter activity. CCTP has also been studied in relation to its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学的研究の応用
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has been studied in a variety of scientific research applications, including its potential use as a treatment for neurological disorders. This compound has been found to interact with dopaminergic and serotonergic receptors, and its ability to modulate neurotransmitter activity has been studied in relation to its potential therapeutic effects. Additionally, this compound has been studied in relation to its ability to modulate the release of dopamine, as well as its ability to reduce the symptoms of Parkinson’s disease.
作用機序
The mechanism of action of 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is not fully understood. However, it is believed that this compound acts as an agonist at both dopaminergic and serotonergic receptors, which allows it to modulate neurotransmitter activity. In addition, this compound has been found to modulate the release of dopamine, which is believed to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. This compound has been found to reduce the symptoms of Parkinson’s disease, as well as reduce the symptoms of depression. Additionally, this compound has been found to modulate the release of dopamine, which is believed to be responsible for its potential therapeutic effects.
実験室実験の利点と制限
The use of 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its ability to modulate neurotransmitter activity. Additionally, this compound is relatively easy to synthesize and can be obtained in a laboratory setting. However, there are also some limitations to its use in laboratory experiments, such as its potential to cause side effects, as well as its potential to interact with other drugs and medications.
将来の方向性
The potential future directions of 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine research include further investigation into its mechanism of action, its potential therapeutic effects, and its potential side effects. Additionally, further research into the biochemical and physiological effects of this compound could be beneficial. Additionally, further research into the potential therapeutic effects of this compound in relation to neurological disorders could be beneficial. Finally, further research into the potential advantages and limitations of using this compound in laboratory experiments could be beneficial.
合成法
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is synthesized using a multi-step process, involving the reaction of cyclopentyl bromide with 3-cyclopropyl-1,2,4-thiadiazol-5-yl piperazine, followed by the addition of a base to form the desired product. The synthesis of this compound is relatively simple and can be accomplished in a laboratory setting using a variety of techniques.
特性
IUPAC Name |
5-(4-cyclopentylpiperazin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-2-4-12(3-1)17-7-9-18(10-8-17)14-15-13(16-19-14)11-5-6-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTMEPQTAYXWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC(=NS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)
![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)




![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)
![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)